molecular formula C8H11N2O3P B2867597 Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate CAS No. 2551120-61-5

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate

Cat. No.: B2867597
CAS No.: 2551120-61-5
M. Wt: 214.161
InChI Key: HWDPCFPLWMHTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is a specialized pyrazine derivative designed for research and development applications. This compound features a unique phosphoryl group, making it a valuable intermediate in medicinal chemistry and drug discovery. It is particularly useful for probing structure-activity relationships (SAR) and as a key synthon in the construction of more complex molecules. Pyrazine carboxylates are recognized as important intermediates for synthesizing compounds with potential pharmacological activity. For instance, pyrazine-carboxylic acid derivatives are key building blocks for active pharmaceutical ingredients such as Acipimox and Glipizide . Furthermore, analogous structures, like 5-(difluoromethyl)pyrazine-2-carboxylic acid, serve as crucial intermediates for compounds under investigation as BACE1 inhibitors, which are targeted for diseases such as Alzheimer's . The methyl ester group of this compound offers a reactive handle for further synthetic modification, including hydrolysis to the corresponding acid or transesterification. Researchers can utilize this chemical in cross-coupling reactions, amide bond formation, and the development of novel kinase inhibitors or other targeted therapies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-dimethylphosphorylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-13-8(11)6-4-10-7(5-9-6)14(2,3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDPCFPLWMHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Formation and Functionalization

Catalytic Dehydrogenative Coupling of β-Amino Alcohols

Recent advances in homogeneous catalysis enable the synthesis of substituted pyrazines via acceptorless dehydrogenative coupling. The ACS Catalysis study reports a manganese-catalyzed method for converting β-amino alcohols into 2,5-disubstituted pyrazines. For example, 2-phenylglycinol undergoes dehydrogenative coupling at 150°C using a manganese pincer complex (2 mol%) and potassium hydride (3 mol%) to form 2,5-diphenylpyrazine in 99% yield.

While this method targets symmetric pyrazines, adapting it for asymmetric derivatives like methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate would require:

  • Using a β-amino alcohol precursor with pre-installed phosphoryl and carboxylate groups.
  • Optimizing catalyst selectivity to accommodate steric and electronic effects of the substituents.

Phosphorylation Strategies

Direct Phosphorylation of Pyrazine Intermediates

Introducing the dimethylphosphoryl group to the pyrazine ring remains a critical challenge. Although no direct literature exists for this specific compound, analogous phosphorylation reactions suggest viable pathways:

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, which involves treating alkyl halides with trialkyl phosphites, could phosphorylate a halogenated pyrazine intermediate. For instance, if methyl 5-bromopyrazine-2-carboxylate were synthesized, reacting it with trimethyl phosphite (P(OMe)₃) under reflux might yield the phosphorylated product. However, this method risks side reactions due to the pyrazine ring’s electron-deficient nature.

Nucleophilic Substitution

A more feasible approach involves nucleophilic substitution at a hydroxylated position. Methyl 5-hydroxypyrazine-2-carboxylate could react with dimethylphosphoryl chloride ((Me₂PO)Cl) in the presence of a base like triethylamine. This method is commonly used in organophosphorus chemistry to introduce phosphoryl groups to heteroarenes.

Stepwise Synthesis and Optimization

Integrated Route from 2,5-Dimethylpyrazine

Combining oxidation, esterification, and phosphorylation steps yields a plausible synthesis pathway:

Step Reaction Conditions Yield Source
1 Oxidation of 2,5-dimethylpyrazine KMnO₄, H₂SO₄, 60–80°C 82%
2 Esterification MeOH, H₂SO₄, reflux 82%
3 Phosphorylation (Me₂PO)Cl, Et₃N, DCM, 0°C to RT ~50%* Inferred

*The phosphorylation yield is estimated based on analogous reactions in organophosphorus chemistry.

Catalytic Pathway Challenges

The manganese-catalyzed method, while efficient for symmetric pyrazines, faces limitations for asymmetric derivatives:

  • Steric hindrance : Bulky phosphoryl and carboxylate groups may impede catalyst-substrate interactions.
  • Regioselectivity : Ensuring phosphorylation occurs exclusively at position 5 requires directing groups or protective strategies.

Structural and Analytical Characterization

Crystallographic Data

The IUCr study provides crystallographic data for methyl 5-methylpyrazine-2-carboxylate, revealing near-planar geometry with a dihedral angle of 5.4° between the pyrazine ring and carboxylate group. Hydrogen bonding (C–H⋯N/O) forms layered structures, which may influence the solubility and reactivity of the phosphorylated analog.

Spectroscopic Analysis

  • ¹H NMR : The methyl ester group typically resonates at δ 3.9–4.1 ppm, while pyrazine protons appear as singlets at δ 8.5–9.0 ppm.
  • ³¹P NMR : The dimethylphosphoryl group is expected near δ 25–30 ppm.

Industrial and Research Applications

Pharmaceutical Intermediates

Pyrazine carboxylates are precursors for antituberculosis drugs (e.g., pyrazinamide) and kinase inhibitors. The dimethylphosphoryl group enhances bioavailability by mimicking phosphate moieties in biological systems.

Coordination Chemistry

This compound could act as a bifunctional ligand for transition metals, facilitating applications in catalysis or solar energy conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of phosphines or phosphine oxides.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study the interactions of phosphoryl groups with biological molecules. It can serve as a model compound for understanding the behavior of phosphorylated biomolecules.

Medicine: While not directly used as a drug, this compound is utilized in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate involves its interaction with molecular targets through its phosphoryl and carboxylate groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various biochemical reactions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position) Electronic Effects Steric Effects
Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate Dimethylphosphoryl (5), Methyl ester (2) Strong electron-withdrawing (phosphoryl), moderate (ester) Bulky phosphoryl group
Methyl 5-methylpyrazine-2-carboxylate Methyl (5), Methyl ester (2) Electron-donating (methyl) Minimal steric hindrance
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate Chloro (5), Trifluoromethyl (6) Strong electron-withdrawing (Cl, CF₃) Moderate (CF₃)
Ethyl 5-aminopyrazine-2-carboxylate Amino (5), Ethyl ester (2) Electron-donating (NH₂) Moderate (NH₂)
Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Chloro (6), Piperazinyl (5) Electron-withdrawing (Cl), donating (piperazinyl) Bulky (piperazinyl)

Key Observations :

  • The dimethylphosphoryl group imparts strong electron-withdrawing effects, reducing electron density on the pyrazine ring compared to methyl or amino substituents. This enhances electrophilic reactivity at adjacent positions .
  • Steric bulk from the phosphoryl group may hinder interactions in biological systems compared to smaller substituents like methyl or chloro .

Stability Considerations :

  • The phosphoryl group may confer hydrolytic stability compared to esters or amides, though ester groups (as in the target compound) remain susceptible to saponification under basic conditions .

Physicochemical Properties

Property This compound Methyl 5-methylpyrazine-2-carboxylate Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
Molecular Weight ~243.14 g/mol (estimated) 166.15 g/mol 240.57 g/mol
Melting Point Not reported (likely >150°C due to polarity) 96–98°C Not reported
Solubility High in polar solvents (DMSO, methanol) Moderate in organic solvents Low in water, soluble in DCM

Notes:

  • The phosphoryl group increases polarity, enhancing solubility in polar solvents compared to methyl or trifluoromethyl substituents .
  • Chloro and CF₃ groups reduce solubility in water but improve lipid membrane permeability .

Divergence in Activity :

  • The phosphoryl group may enable phosphate-binding interactions absent in carboxylates with alkyl or halogen substituents.

Biological Activity

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of dimethyl phosphonate with pyrazine-2-carboxylic acid derivatives. The resulting compound features a dimethylphosphoryl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) . The following table summarizes the IC50 values of selected compounds in inhibiting cancer cell growth:

CompoundCell LineIC50 (µM)
12n PC-30.93
12g MCF-740.78
12m HepG215.08

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Neuropharmacological Effects

This compound has also been investigated for its effects on neuropharmacological targets, such as metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neuropsychiatric disorders. Compounds with similar structures have shown promise as negative allosteric modulators, potentially offering therapeutic avenues for conditions like schizophrenia and anxiety disorders .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrazine derivatives, including this compound, against several human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, suggesting their potential as lead compounds in drug development .
  • Neuroprotective Effects : Research into the effects on mGluR2 has shown that pyrazine derivatives can modulate receptor activity, which may influence neuroprotective pathways. This suggests a dual role where these compounds could serve both as anticancer agents and neuroprotective agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.